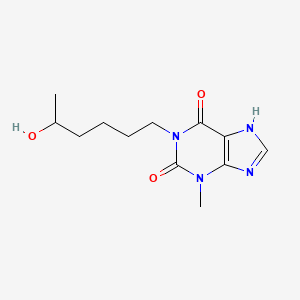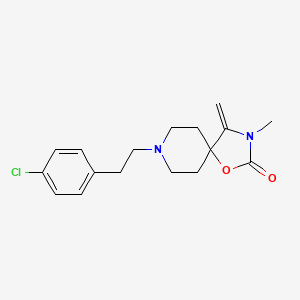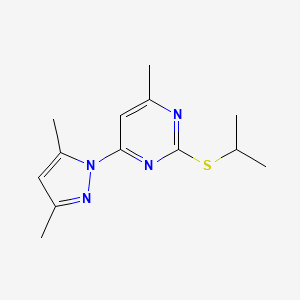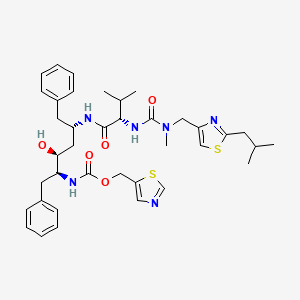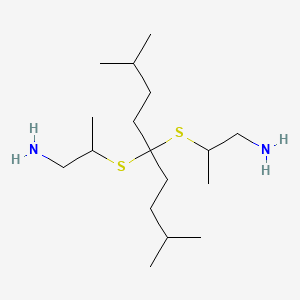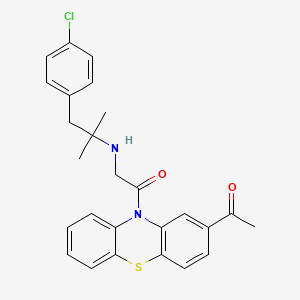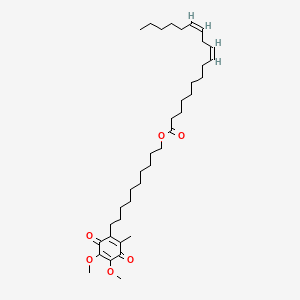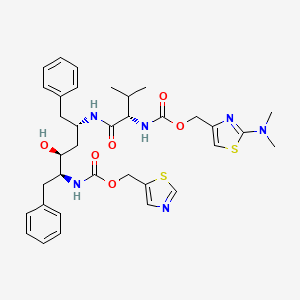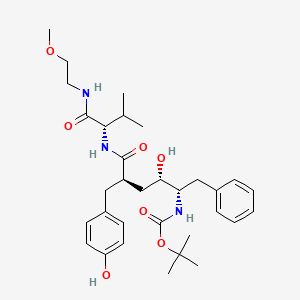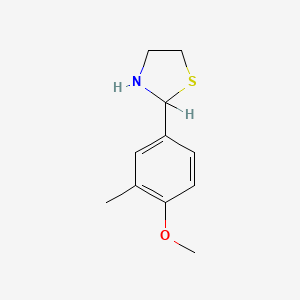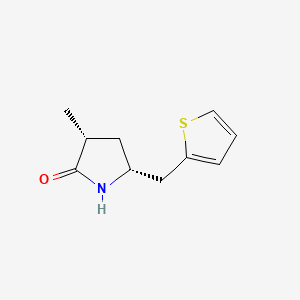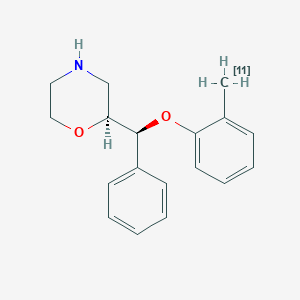
(11C)Menet
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11C)Menet is a carbon-11 labeled reboxetine analogue, primarily used as a norepinephrine transporter imaging agent in positron emission tomography (PET) studies. This compound is significant in the field of nuclear medicine due to its ability to provide insights into the distribution and density of norepinephrine transporters in the brain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11C)Menet involves the use of Suzuki coupling with carbon-11 labeled methyl iodide. Initially, the compound was prepared by Stille coupling of an aryltrimethyl stannane precursor with carbon-11 labeled methyl iodide, yielding an average radiochemical yield of 38%. this method resulted in low specific activity due to the transfer of one of the methyl groups in the trimethyl stannane .
An improved method involves the use of a pinacolboranate precursor, which is obtained by reacting an iodo compound with pinacolborane in dioxane using triethylamine as the base under the catalytic system of palladium acetate and a sterically hindered phosphine ligand. The radiolabeling of this compound is accomplished by cross-coupling the precursor with carbon-11 labeled methyl iodide, catalyzed by a palladium complex generated in situ from tris(dibenzylideneacetone)dipalladium and tri(o-tolyl)phosphine together with potassium carbonate as a co-catalyst. The final product is obtained with a radiochemical yield of 59±2% and a radiochemical purity of over 98% .
化学反应分析
(11C)Menet undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines .
科学研究应用
(11C)Menet has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in PET studies to investigate the distribution and density of norepinephrine transporters in the brain.
Biology: Helps in understanding the role of norepinephrine transporters in various biological processes and diseases.
Medicine: Used in the diagnosis and monitoring of neurological and psychiatric disorders, such as depression, attention deficit hyperactivity disorder, and Alzheimer’s disease.
Industry: Employed in the development of new diagnostic agents and therapeutic drugs targeting norepinephrine transporters
作用机制
(11C)Menet exerts its effects by binding to norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. This binding inhibits the reuptake process, leading to an increase in the concentration of norepinephrine in the synaptic cleft. The molecular targets of this compound include the norepinephrine transporter proteins, and the pathways involved are related to the regulation of norepinephrine levels in the brain .
相似化合物的比较
(11C)Menet is compared with other similar compounds, such as:
(11C)MeNER: Another carbon-11 labeled reboxetine analogue used for imaging norepinephrine transporters.
(18F)FMeNER-D2: A fluorine-18 labeled reboxetine analogue used for PET imaging.
These comparisons highlight the uniqueness of this compound in terms of its high radiochemical yield, specific activity, and suitability for PET imaging studies.
属性
CAS 编号 |
1097104-30-7 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
282.36 g/mol |
IUPAC 名称 |
(2S)-2-[(S)-(2-(111C)methylphenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C18H21NO2/c1-14-7-5-6-10-16(14)21-18(15-8-3-2-4-9-15)17-13-19-11-12-20-17/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1/i1-1 |
InChI 键 |
BTDIKAPSRZPGSC-RIVWMEAKSA-N |
手性 SMILES |
[11CH3]C1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



